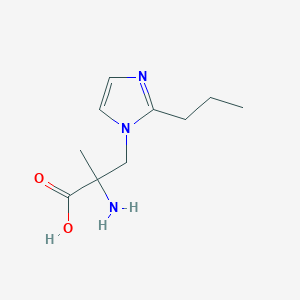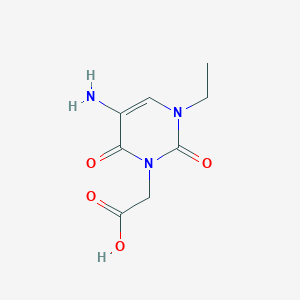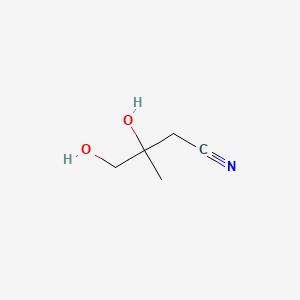
3-(2-(Pyrrolidin-1-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(pyrrolidin-1-yl)ethyl]morpholine is a heterocyclic compound that features both a morpholine and a pyrrolidine ring. These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine typically involves the reaction of morpholine with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
3-[2-(pyrrolidin-1-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[2-(pyrrolidin-1-yl)ethyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
3-[2-(pyrrolidin-1-yl)ethyl]morpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are known for their use in pharmaceuticals and as corrosion inhibitors.
The uniqueness of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine lies in its combination of both morpholine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
3-(2-pyrrolidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-13-8-4-11-10/h10-11H,1-9H2 |
InChI-Schlüssel |
CPOLTXHNMVOUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


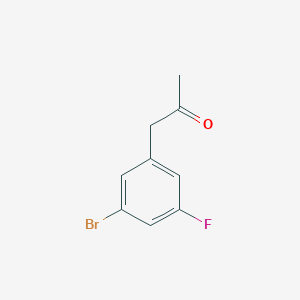
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
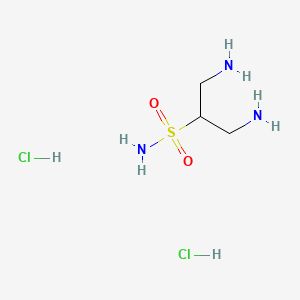
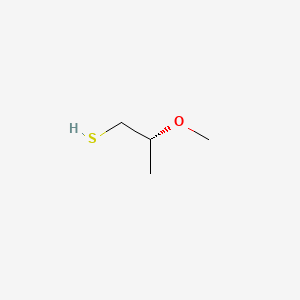

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)

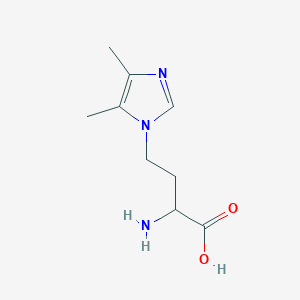
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
